molecular formula C13H12F3N3O3S B4717301 N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B4717301
M. Wt: 347.31 g/mol
InChI Key: YQSWTMNPPWLBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as DMSO, is a widely used organic solvent in scientific research. It is a colorless, odorless, and hygroscopic liquid that is miscible with water and most organic solvents. DMSO has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood. It is believed to act as a membrane-penetrating agent, allowing it to cross cell membranes and interact with intracellular components. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has also been shown to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to increased uptake of drugs and other molecules. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide also has antioxidant properties and can scavenge free radicals. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has several advantages for use in lab experiments. It is a highly effective solvent for a wide range of compounds, and its ability to penetrate cell membranes makes it useful for studying intracellular processes. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is also relatively non-toxic and has a low risk of interfering with experimental results. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide can have variable effects on different cell types and can interfere with certain assays, such as enzyme activity assays.

Future Directions

There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of new methods for synthesizing N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide with higher yields and purity. Another area of interest is the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide and its effects on cellular metabolism and gene expression. Additionally, there is interest in exploring the potential therapeutic applications of N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide for the treatment of various inflammatory and other diseases.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of organic and inorganic compounds, including proteins, nucleic acids, and small molecules. N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is also used as a cryoprotectant for the preservation of cells and tissues. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-4-(trifluoromethoxy)benzenesulfonamide is a potent anti-inflammatory agent and is used in the treatment of various inflammatory conditions, such as arthritis.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-8-7-9(2)18-12(17-8)19-23(20,21)11-5-3-10(4-6-11)22-13(14,15)16/h3-7H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSWTMNPPWLBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.